molecular formula C10H15ClN2O2 B2970306 4-(2-Chloroacetyl)-decahydroquinoxalin-2-one CAS No. 2411257-20-8

4-(2-Chloroacetyl)-decahydroquinoxalin-2-one

Cat. No.: B2970306
CAS No.: 2411257-20-8
M. Wt: 230.69
InChI Key: ZRRATXCAVXUIGI-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)-decahydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a chloroacetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-decahydroquinoxalin-2-one typically involves the reaction of decahydroquinoxalin-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chloroacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-decahydroquinoxalin-2-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl group in the quinoxaline ring can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinoxaline derivatives.

    Oxidation: Formation of quinoxaline dioxides or other oxidized derivatives.

    Reduction: Formation of quinoxaline alcohols or other reduced derivatives.

Scientific Research Applications

4-(2-Chloroacetyl)-decahydroquinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-decahydroquinoxalin-2-one involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroacetyl)-decahydroquinoxalin-2-one is unique due to its quinoxaline core, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specific functionalities.

Properties

IUPAC Name

4-(2-chloroacetyl)-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c11-5-10(15)13-6-9(14)12-7-3-1-2-4-8(7)13/h7-8H,1-6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRATXCAVXUIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)CN2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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